5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
CAS No.: 89192-97-2
Cat. No.: VC18942388
Molecular Formula: C14H11BrN2O
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89192-97-2 |
|---|---|
| Molecular Formula | C14H11BrN2O |
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | 5-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11BrN2O/c1-18-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15)17(12)14/h2-9H,1H3 |
| Standard InChI Key | LUSNDONMMXBASV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=C2N1C(=CC=C2)Br)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a polycyclic aromatic compound with the molecular formula and a molecular weight of 303.154 g/mol . The exact mass, calculated as 302.00500 Da, aligns with its isotopic composition, while its topological polar surface area (PSA) of 26.53 Ų and LogP value of 3.77 suggest moderate hydrophobicity, favorable for membrane permeability in biological systems.
The compound’s structure comprises a fused imidazo[1,2-a]pyridine core, where:
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Position 2 is substituted with a phenyl group, enhancing aromatic stacking interactions.
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Position 3 bears a methoxy (-OCH₃) group, contributing to electronic modulation.
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Position 5 contains a bromine atom, offering a site for further cross-coupling reactions .
This substitution pattern distinguishes it from simpler imidazo[1,2-a]pyridines, such as 2-phenyl derivatives synthesized via acetophenone-based routes .
Synthetic Methodologies
Classical Cyclocondensation Approach
The primary synthesis of 5-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine was reported by Guildford et al. in 1983 . The method involves:
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Reactants: α-Bromoketones and 2-aminopyridines.
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Conditions: Cyclocondensation under basic or neutral conditions.
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Mechanism: Nucleophilic attack of the aminopyridine’s nitrogen on the α-carbon of the bromoketone, followed by intramolecular cyclization and elimination of HBr.
For this specific derivative, the use of a pre-functionalized α-bromoketone precursor with methoxy and phenyl groups is critical. The reaction typically proceeds in moderate yields, as bromine’s steric and electronic effects can hinder cyclization .
Physicochemical and Spectral Properties
Spectroscopic Characterization
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¹H NMR: For the parent 2-phenylimidazo[1,2-a]pyridine, signals appear at δ 6.77–8.12 ppm, corresponding to aromatic protons . The methoxy group in the 3-position would resonate as a singlet near δ 3.8–4.0 ppm, while bromine’s deshielding effect would shift adjacent protons downfield.
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MS: The molecular ion peak at m/z 303 ([M]⁺) confirms the molecular weight, with fragmentation patterns revealing loss of Br (m/z 224) and CO (m/z 275) .
Applications and Derivative Chemistry
Synthetic Versatility
The bromine atom at position 5 enables further functionalization via:
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Suzuki-Miyaura Coupling: Introducing aryl or heteroaryl groups.
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Nucleophilic Substitution: Replacing Br with amines or thiols.
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Metal-Catalyzed Cross-Couplings: Forming carbon-carbon bonds for drug discovery .
Challenges and Future Directions
Current limitations include:
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Low Yields: Guildford’s method reports a 5% yield for certain analogs , necessitating optimization.
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Stereochemical Control: Achieving regioselective substitution at positions 3 and 5 remains challenging.
Future research should prioritize:
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